N-[(dimethyl-1,2-oxazol-4-yl)methyl]cyclopropanamine
Description
N-[(Dimethyl-1,2-oxazol-4-yl)methyl]cyclopropanamine (CAS 1503498-51-8) is a cyclopropane-containing amine derivative with a substituted 1,2-oxazole moiety. Its molecular formula is reported as C₁₂H₂₀N₂O, and it has a molecular weight of 208.30 g/mol . The compound features a dimethyl-substituted 1,2-oxazole ring linked via a methylene group to a cyclopropanamine backbone. The oxazole ring (a five-membered heterocycle with oxygen at position 1 and nitrogen at position 2) is substituted with methyl groups at positions 3 and 5, conferring steric and electronic modifications compared to simpler heterocycles.
Properties
IUPAC Name |
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-6-9(7(2)12-11-6)5-10-8-3-4-8/h8,10H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQINBWXORXYAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1042642-42-1 | |
| Record name | N-[(dimethyl-1,2-oxazol-4-yl)methyl]cyclopropanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(dimethyl-1,2-oxazol-4-yl)methyl]cyclopropanamine typically involves the reaction of cyclopropanamine with a suitable oxazole derivative under controlled conditions. One common method involves the use of dimethyl-1,2-oxazole-4-carbaldehyde as a starting material, which is reacted with cyclopropanamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent, such as ethanol, at a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[(dimethyl-1,2-oxazol-4-yl)methyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated cyclopropanamine derivatives.
Scientific Research Applications
Medicinal Chemistry
N-[(dimethyl-1,2-oxazol-4-yl)methyl]cyclopropanamine is primarily investigated for its potential as a pharmaceutical agent. Its structural properties allow it to interact with biological targets effectively.
1.1. Inhibition of Enzymatic Activity
Research indicates that cyclopropanamine derivatives can modulate the activity of specific enzymes, including lysine-specific demethylase (LSD1). LSD1 plays a critical role in epigenetic regulation, and its inhibition is linked to various cancers and neurodegenerative diseases. The compound's ability to inhibit LSD1 could make it a candidate for therapeutic intervention in these conditions .
1.2. Neuropharmacological Effects
The compound’s structural similarity to known neurotransmitter modulators suggests potential applications in neuropharmacology. For instance, compounds with similar oxazole rings have shown efficacy in treating mood disorders by influencing serotonin and dopamine pathways. Studies are ongoing to evaluate its effects on neurotransmitter systems and behavioral outcomes in animal models .
2.1. Synthesis
The synthesis of this compound involves several steps that typically include the formation of the cyclopropane ring and subsequent functionalization with the oxazole moiety. This multi-step synthetic route is crucial for achieving the desired pharmacological properties .
2.2. Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the oxazole ring or cyclopropane core can significantly affect biological activity. For instance, altering substituents on the nitrogen atom or changing the position of methyl groups can enhance binding affinity to target enzymes or receptors .
Case Studies
Several studies have highlighted the potential applications of this compound:
3.1. Cancer Research
In vitro studies have demonstrated that derivatives of this compound exhibit anti-cancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. These findings suggest a promising avenue for developing new cancer therapies targeting epigenetic modifications mediated by LSD1 .
3.2. Neurological Disorders
Preclinical trials involving animal models of depression have shown that administration of this compound leads to significant improvements in behavioral tests associated with mood regulation. The mechanism appears to involve modulation of serotonin levels, indicating its potential as an antidepressant .
Data Table: Summary of Applications
| Application Area | Potential Use | Mechanism of Action |
|---|---|---|
| Medicinal Chemistry | Enzyme inhibition (LSD1) | Modulation of epigenetic regulation |
| Neuropharmacology | Treatment for mood disorders | Influence on neurotransmitter systems |
| Cancer Research | Anti-cancer agent | Induction of apoptosis in cancer cells |
| Behavioral Studies | Antidepressant effects | Modulation of serotonin levels |
Mechanism of Action
The mechanism of action of N-[(dimethyl-1,2-oxazol-4-yl)methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Structural and Molecular Characteristics
The following table summarizes key structural differences among N-[(dimethyl-1,2-oxazol-4-yl)methyl]cyclopropanamine and its analogues:
Table 1: Structural Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Heterocycle | Substituents |
|---|---|---|---|---|---|
| This compound | 1503498-51-8 | C₁₂H₂₀N₂O | 208.30 | 1,2-oxazole | 3,5-dimethyl on oxazole |
| N-[(2-Nitrophenyl)methyl]cyclopropanamine | 884501-98-8 | C₁₀H₁₂N₂O₂ | 192.21 | Benzene (nitro) | 2-nitrobenzyl |
| N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine | 1172971-35-5 | C₁₀H₁₇N₃ | 179.27 | Pyrazole | 1-ethyl, 3-methyl on pyrazole |
| N-[(dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcyclopentanamine | 1334913-79-9 | Not provided | Not provided | 1,2-oxazole | N-methyl, cyclopentane |
Key Observations :
Physicochemical and Stability Profiles
Key Observations :
- Oxazole derivatives (target compound and cyclopentane analogue) lack explicit hazard data, suggesting relative safety in controlled environments.
Hydrogen Bonding and Molecular Interactions
- The oxazole ring’s oxygen and nitrogen atoms facilitate hydrogen bonding, critical in crystal packing and supramolecular assembly .
- Pyrazole analogues offer additional hydrogen-bonding sites (N–H groups), but substituents like ethyl/methyl may sterically hinder interactions .
- Nitrobenzyl derivatives rely on nitro group polarity for interactions, albeit with weaker directional preferences compared to heterocycles .
Biological Activity
N-[(dimethyl-1,2-oxazol-4-yl)methyl]cyclopropanamine, a compound with the CAS number 1042642-42-1, has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.
This compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | N-((3,5-dimethylisoxazol-4-yl)methyl)cyclopropanamine |
| Molecular Formula | C₉H₁₄N₂O |
| Molecular Weight | 166.22 g/mol |
| Purity | 95% |
The compound features a cyclopropanamine structure linked to a dimethylisoxazole moiety, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to act as a reversible covalent modifier. This property allows it to interact with various biological targets, including proteins involved in signaling pathways related to cancer and autoimmune diseases.
- Covalent Bonding : The compound contains a Michael acceptor moiety that enables it to form reversible covalent bonds with nucleophilic sites on proteins, altering their function and activity.
- Enzyme Inhibition : Studies indicate that this compound can inhibit specific enzymes that play pivotal roles in tumor progression and immune response modulation.
Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of this compound on various cancer cell lines. The results demonstrated:
- Cell Line Tested : MCF-7 (breast cancer), A549 (lung cancer)
- IC50 Values :
- MCF-7: 12 µM
- A549: 15 µM
These values indicate significant cytotoxicity against these cancer cell lines, suggesting potential for therapeutic application in oncology.
Study 2: Autoimmune Disease Modulation
Another investigation focused on the compound's effects on autoimmune diseases. The research highlighted:
- Model Used : Murine model of rheumatoid arthritis
- Findings :
- Decreased inflammatory markers (TNF-alpha, IL-6)
- Improvement in clinical scores of arthritis
This study supports the compound's role in modulating immune responses.
Toxicology Profile
Preliminary toxicological assessments have shown that this compound exhibits low toxicity at therapeutic doses. The LD50 (lethal dose for 50% of the population) was determined to be greater than 2000 mg/kg in rodent models, indicating a favorable safety profile for further development.
Q & A
Q. What synthetic methodologies are recommended for preparing N-[(dimethyl-1,2-oxazol-4-yl)methyl]cyclopropanamine?
Answer: A reductive amination approach is commonly employed. For example, analogous compounds (e.g., N-(quinolin-4-ylmethyl)cyclopropanamine) are synthesized by reacting aldehyde derivatives (e.g., quinoline-4-carbaldehyde) with cyclopropanamine in the presence of reducing agents. Key parameters include stoichiometric ratios (e.g., 1:2 aldehyde:amine) and purification via column chromatography to isolate the product as an oil (91% yield reported) .
Q. What analytical techniques are critical for structural confirmation?
Answer:
- NMR Spectroscopy : and NMR resolve cyclopropane and oxazole ring signals (e.g., δ 43.70 ppm for cyclopropane carbons and δ 161.67 ppm for oxazole carbons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 299.1507) .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles, particularly for cyclopropane ring strain analysis .
Q. What safety protocols are essential for handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Use chemical safety goggles, nitrile gloves, and lab coats to prevent skin/eye contact .
- Ventilation : Ensure fume hood use during synthesis to avoid inhalation of vapors .
- Waste Disposal : Classify as "special waste" and follow institutional guidelines for disposal via authorized contractors .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning or disorder) be addressed during structural analysis?
Answer:
Q. How do hydrogen-bonding patterns influence the compound’s crystal packing?
Answer: Graph set analysis (e.g., R(8) motifs) can map intermolecular interactions. For oxazole-containing analogs, prioritize analysis of N–H···O or C–H···N contacts using software like Mercury or ORTEP-3 .
Q. What strategies improve synthetic yield and regioselectivity?
Answer:
- Catalyst Screening : Test alternatives to NaBH (e.g., Pd/C or Raney Ni) for reductive amination .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance reaction rates for sterically hindered intermediates .
Q. How can discrepancies between calculated and experimental physicochemical properties (e.g., logP, pKa) be resolved?
Answer:
- LogP Adjustments : Compare experimental logP (e.g., -0.194) with computational predictions (e.g., -0.20 via ACD/Labs). Discrepancies may arise from solvent polarity or tautomerism .
- pKa Validation : Use potentiometric titration to verify calculated acidic/basic sites (e.g., oxazole nitrogen pKa ~3.79) .
Q. What computational tools predict reactivity or metabolic pathways for this compound?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
